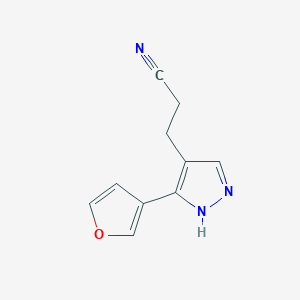
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile
Vue d'ensemble
Description
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile is an organic compound that features a furan ring and a pyrazole ring connected by a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, amines, and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(furan-3-yl)propanenitrile
- 3-(1H-pyrazol-4-yl)propanenitrile
- 3-(furan-3-yl)-1H-pyrazole
Uniqueness
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYQJGFUNOXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
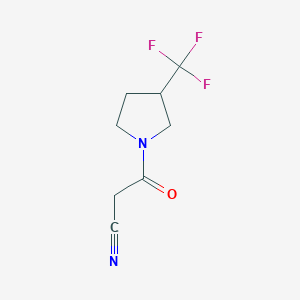

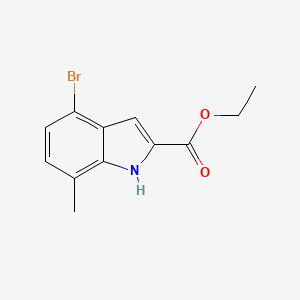
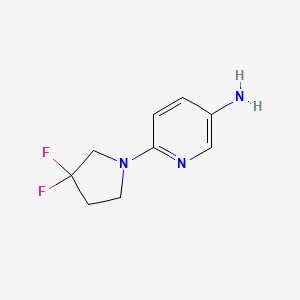
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)
![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
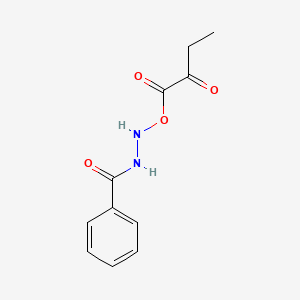
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
